H-D-Ser-OEt.HCl

Description

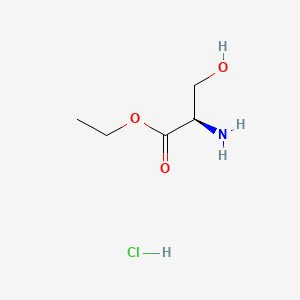

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJQCLZQSHLSFB-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719230 | |

| Record name | Ethyl D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104055-46-1 | |

| Record name | D-Serine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104055-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl D-serinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of H-D-Ser-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride). As a derivative of the endogenous neuromodulator D-serine, this compound is of significant interest for its potential applications in neuroscience research and drug development, particularly in the context of N-methyl-D-aspartate (NMDA) receptor modulation. This document details the physicochemical properties, with a focus on its basicity, and explores its role in NMDA receptor signaling pathways. Experimental protocols for the characterization of its basicity and biological activity are also provided.

Physicochemical Properties

This compound is the hydrochloride salt of the ethyl ester of D-serine. The esterification of the carboxyl group and the formation of the hydrochloride salt of the amino group modify the physicochemical properties of the parent amino acid, D-serine. These modifications are crucial for its stability, solubility, and ultimately, its biological activity.

Chemical Structure and General Properties

| Property | Value | Source |

| Chemical Name | (2R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride | - |

| Synonyms | D-Serine ethyl ester hydrochloride, H-D-Ser(OEt)-OH·HCl | - |

| CAS Number | 104055-46-1 | - |

| Molecular Formula | C5H12ClNO3 | - |

| Molecular Weight | 169.61 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

Basicity and pKa

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the amino group. In the hydrochloride salt form, this amino group is protonated. The equilibrium between the protonated (acidic) and deprotonated (basic) forms is characterized by the acid dissociation constant (pKa).

For comparison, the experimentally determined pKa of a similar compound, glycine (B1666218) ethyl ester, is 7.66.[1] The pKa of the amino group of glycine is approximately 9.6. This observation is consistent with the general principle of a pKa decrease of about 2 units.

| Compound | pKa of Amino Group (Experimental) | Estimated pKa of Amino Group in Ethyl Ester |

| D-Serine | ~9.15 | ~7.15 |

| Glycine | ~9.60 | 7.66[1] |

Based on this evidence, the estimated pKa of the amino group of this compound is approximately 7.15 . This indicates that at physiological pH (~7.4), a significant portion of this compound will exist in its deprotonated, more lipophilic form, which can be crucial for its ability to cross the blood-brain barrier and interact with its biological targets.

Solubility

The hydrochloride salt form of D-serine ethyl ester significantly enhances its water solubility compared to the free base. It is also reported to be soluble in various organic solvents.

| Solvent | Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

Role in NMDA Receptor Signaling

This compound is a modulator of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. The NMDA receptor requires the binding of both glutamate to its GluN2 subunit and a co-agonist to its GluN1 subunit for activation.

Co-agonist Activity

D-serine is a potent endogenous co-agonist of the NMDA receptor, binding to the glycine-binding site on the GluN1 subunit. This compound, as a derivative of D-serine, is expected to exhibit similar co-agonist activity following its potential hydrolysis to D-serine in vivo, or it may act as a pro-drug. The binding of the co-agonist is a prerequisite for the glutamate-induced opening of the receptor's ion channel.

Potential for Dual Modulatory Role

Recent studies have shown that at high concentrations, D-serine can also act as an antagonist at the NMDA receptor by competing with glutamate for its binding site on the GluN2A subunit. This suggests a complex, concentration-dependent modulatory role. It is plausible that this compound could exhibit a similar dualistic behavior.

References

An In-Depth Technical Guide to D-Serine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Serine (B559539) ethyl ester hydrochloride is a synthetically derived amino acid derivative that serves as a crucial tool in neuroscience research. As a cell-permeable prodrug of D-serine, it readily crosses the blood-brain barrier and is hydrolyzed to release D-serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of D-Serine ethyl ester hydrochloride. It further details an experimental protocol for its application in studying NMDA receptor-mediated synaptic plasticity and outlines the key signaling pathways involved. This document is intended to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Chemical Structure and Identification

D-Serine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of D-serine. The presence of the ethyl ester group enhances its lipophilicity compared to D-serine, facilitating its passage across cellular membranes.

| Identifier | Value |

| IUPAC Name | ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride |

| Synonyms | D-Ser-OEt·HCl, D-β-Hydroxyalanine ethyl ester hydrochloride[1] |

| CAS Number | 104055-46-1[1][2][3][4][5] |

| Molecular Formula | C₅H₁₁NO₃·HCl[1][2][4][5] |

| Molecular Weight | 169.62 g/mol [1][2][4] |

| SMILES | CCOC(--INVALID-LINK--CO)=O.Cl[3] |

| InChI | InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1[3] |

Chemical Structure Diagram:

Caption: 2D Chemical Structure of D-Serine Ethyl Ester Hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of D-Serine ethyl ester hydrochloride is provided below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Melting Point | 95-107 °C | [1][4] |

| Solubility | Soluble in water | [1][4] |

| Optical Rotation | [α]D = +4 ± 2º (c=2% in H₂O) | [1][4] |

| Purity | ≥99% (HPLC) | [1][2][4][5] |

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of D-Serine ethyl ester hydrochloride from D-serine. This method, known as the Fischer esterification, involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.

Materials:

-

D-Serine

-

Anhydrous Ethanol (B145695) (EtOH)

-

Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-serine in anhydrous ethanol. The typical molar ratio of D-serine to ethanol is approximately 1:10 to 1:20.

-

Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension. This step should be performed in a well-ventilated fume hood as it is an exothermic reaction and releases corrosive gases. The amount of thionyl chloride or HCl should be in slight molar excess relative to the D-serine.

-

Reaction: After the addition of the acid catalyst, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for several hours (typically 4-6 hours) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and any volatile byproducts using a rotary evaporator.

-

Crystallization and Isolation: To the resulting crude product, add diethyl ether to induce crystallization. Cool the mixture in an ice bath to maximize the precipitation of the product.

-

Filtration and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities. Dry the purified D-Serine ethyl ester hydrochloride under vacuum.

Biological Activity and Mechanism of Action

D-Serine ethyl ester hydrochloride acts as a prodrug for D-serine. Once administered, it readily crosses the blood-brain barrier due to its increased lipophilicity. In the brain, it is hydrolyzed by esterases to release D-serine and ethanol.

D-serine is a potent and selective co-agonist at the glycine (B1666218) site of the NMDA receptor. The binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (either D-serine or glycine) to the GluN1 subunit is required for the activation of the NMDA receptor ion channel. This activation leads to an influx of Ca²⁺ ions into the postsynaptic neuron, triggering a cascade of intracellular signaling events that are fundamental for synaptic plasticity, learning, and memory.[6]

D-Serine Signaling Pathway at the Glutamatergic Synapse

The following diagram illustrates the key steps in the D-serine signaling pathway and its role in the modulation of NMDA receptor activity.

Caption: D-Serine signaling pathway at a glutamatergic synapse.

Experimental Protocol: Electrophysiological Recording of NMDA Receptor-Mediated Currents

This protocol describes a method for assessing the potentiation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by D-Serine ethyl ester hydrochloride in acute hippocampal slices using whole-cell patch-clamp electrophysiology.

Materials and Reagents:

-

Acute hippocampal slices from rodents

-

Artificial cerebrospinal fluid (aCSF)

-

D-Serine ethyl ester hydrochloride

-

NMDA receptor antagonist (e.g., AP5)

-

AMPA receptor antagonist (e.g., CNQX)

-

GABA-A receptor antagonist (e.g., picrotoxin)

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Internal solution for patch pipettes

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from the brain of a rodent using a vibratome in ice-cold, oxygenated aCSF. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate. Visualize CA1 pyramidal neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons. The internal solution should contain appropriate ions and a fluorescent dye for cell visualization.

-

Isolation of NMDA Receptor EPSCs: To isolate NMDA receptor-mediated EPSCs, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., 10 µM CNQX) and a GABA-A receptor antagonist (e.g., 100 µM picrotoxin). Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.

-

Baseline Recording: Stimulate Schaffer collateral afferents using a bipolar stimulating electrode to evoke EPSCs. Record a stable baseline of NMDA receptor-mediated EPSCs for at least 10-15 minutes.

-

Application of D-Serine Ethyl Ester Hydrochloride: Bath-apply D-Serine ethyl ester hydrochloride at the desired concentration (e.g., 10-100 µM) to the slice. Continue to record the evoked EPSCs.

-

Data Analysis: Measure the amplitude of the NMDA receptor EPSCs before and after the application of D-Serine ethyl ester hydrochloride. An increase in the EPSC amplitude following the application of the compound indicates a potentiation of NMDA receptor function.

-

Control Experiment: As a control, after observing the potentiation, co-apply a competitive NMDA receptor antagonist at the glycine site (e.g., 7-chlorokynurenic acid) to confirm that the observed effect is mediated through the NMDA receptor co-agonist site.

Conclusion

D-Serine ethyl ester hydrochloride is an invaluable pharmacological tool for the investigation of NMDA receptor function in the central nervous system. Its ability to effectively deliver D-serine to the brain allows for the precise manipulation of NMDA receptor activity in a variety of experimental paradigms. The information provided in this technical guide offers a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of synaptic plasticity, cognitive function, and neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. D-Serine methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Neuronal release of d-serine: a physiological pathway controlling extracellular d-serine concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride, also known as D-Serine ethyl ester hydrochloride. This compound is a valuable building block in medicinal chemistry and neuroscience research. The primary synthesis route detailed is the Fischer esterification of D-serine.

Core Synthesis Pathway: Fischer Esterification

The synthesis of (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride is most commonly achieved through the Fischer esterification of D-serine. This acid-catalyzed reaction utilizes an excess of ethanol (B145695) as both the solvent and the reactant, with thionyl chloride (SOCl₂) serving as the acid catalyst and the source of the hydrochloride salt. The reaction proceeds by protonation of the carboxylic acid group of D-serine, followed by nucleophilic attack of ethanol.

// Nodes D_Serine [label="D-Serine", fillcolor="#F1F3F4", fontcolor="#202124"]; Ethanol [label="Ethanol (Excess)", fillcolor="#F1F3F4", fontcolor="#202124"]; Thionyl_Chloride [label="Thionyl Chloride (SOCl₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction_Mixture [label="Reaction Mixture\n(Suspension)", fillcolor="#FFFFFF", fontcolor="#202124"]; Stirring [label="Stirring at Room Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Formation [label="Formation of (R)-ethyl 2-amino-3-\nhydroxypropanoate hydrochloride", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent_Removal [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Crude_Product [label="Crude White Solid", fillcolor="#F1F3F4", fontcolor="#202124"]; Washing [label="Washing with Hexane", fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Product [label="Pure (R)-ethyl 2-amino-3-\nhydroxypropanoate hydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges D_Serine -> Reaction_Mixture; Ethanol -> Reaction_Mixture; Thionyl_Chloride -> Reaction_Mixture [label="Slow dropwise addition"]; Reaction_Mixture -> Stirring; Stirring -> Product_Formation [label="24 hours"]; Product_Formation -> Solvent_Removal; Solvent_Removal -> Crude_Product; Crude_Product -> Washing; Washing -> Final_Product; } Caption: Synthesis workflow for (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride.

| Parameter | Value | Reference(s) |

| Reactants | ||

| D-Serine | 1.0 eq | |

| Ethanol | Excess (Solvent) | |

| Thionyl Chloride | ~1.1 eq | |

| Product | ||

| Molecular Formula | C₅H₁₁NO₃·HCl | [1] |

| Molecular Weight | 169.62 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 95-107 °C | [1] |

| Specific Optical Rotation | [α]D = +4 ± 2º (c=2% in H₂O) | [1] |

| Reaction Conditions & Yield | ||

| Reaction Time | 24 hours | |

| Temperature | Room Temperature | |

| Expected Yield | ~97% (based on methyl ester synthesis) |

Experimental Protocol

This protocol is adapted from the synthesis of the analogous D-serine methyl ester hydrochloride.

Materials:

-

D-Serine

-

Anhydrous Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath (optional, for controlled addition)

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-serine (1.0 eq) in anhydrous ethanol. The ethanol should be in sufficient excess to ensure effective stirring of the suspension.

-

Reagent Addition: While stirring the suspension, slowly add thionyl chloride (~1.1 eq) dropwise using a dropping funnel. The addition should be performed at a rate that maintains control over the reaction temperature, which may increase slightly. An ice bath can be used to moderate the temperature if necessary.

-

Reaction: After the addition of thionyl chloride is complete, allow the reaction mixture to stir at room temperature for 24 hours. The suspension should gradually become a clear solution as the reaction progresses and the product dissolves.

-

Work-up: Once the reaction is complete, remove the solvent (ethanol) and any excess thionyl chloride using a rotary evaporator. This will yield a crude white solid.

-

Purification: To purify the product, wash the resulting solid with hexane (e.g., 3 x 25 mL for a 10g scale reaction). This will remove any non-polar impurities.

-

Drying: Collect the purified white solid by vacuum filtration and dry it under vacuum to obtain the final (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

The reaction of thionyl chloride with ethanol is exothermic and releases HCl gas. Ensure proper ventilation.

-

All glassware should be thoroughly dried before use as thionyl chloride reacts violently with water.

References

H-D-Ser-OEt.HCl: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Ser-OEt.HCl, or D-serine ethyl ester hydrochloride, is a derivative of the endogenous neuromodulator D-serine. Its primary mechanism of action is centered on the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This document provides a comprehensive overview of the core mechanism of action of this compound, drawing from the extensive research on its parent compound, D-serine. It is hypothesized that this compound acts as a prodrug or a more cell-permeable analog of D-serine, thereby enhancing NMDA receptor function. This guide will detail the molecular interactions, signaling pathways, and experimental methodologies relevant to understanding its neuropharmacological profile.

Introduction

D-serine is a key co-agonist at the glycine (B1666218) modulatory site of the NMDA receptor[1][2][3][4][5]. The binding of a co-agonist to this site is a prerequisite for the receptor to be activated by glutamate (B1630785). This co-agonist role of D-serine is fundamental to synaptic plasticity, learning, and memory. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, making D-serine and its derivatives potential therapeutic agents[1][2][6]. This compound, as an ethyl ester derivative of D-serine, is designed to have improved stability and bioavailability, allowing for more effective modulation of NMDA receptor activity in the brain[7][8].

Core Mechanism of Action: NMDA Receptor Co-agonism

The principal mechanism of action of this compound is its function as a co-agonist at the glycine site on the GluN1 subunit of the NMDA receptor. It is presumed that the ethyl ester moiety is cleaved in vivo, releasing D-serine to exert its effects.

2.1. The NMDA Receptor Complex

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The GluN1 subunits possess the binding site for the co-agonist (glycine or D-serine), while the GluN2 subunits contain the binding site for the primary agonist, glutamate. For the ion channel to open and allow the influx of Ca²⁺ and Na⁺, both the glutamate and the co-agonist binding sites must be occupied.

2.2. Role of D-serine and this compound

D-serine, and by extension this compound, binds to the glycine modulatory site on the GluN1 subunit. This binding induces a conformational change in the receptor, which increases the probability of the channel opening upon glutamate binding to the GluN2 subunit. D-serine is often considered the primary endogenous co-agonist at synaptic NMDA receptors[1].

Signaling Pathways

Activation of the NMDA receptor by glutamate and a co-agonist like D-serine initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺.

Upon binding of glutamate and D-serine (derived from this compound), the NMDA receptor channel opens, leading to a significant influx of Ca²⁺. This increase in intracellular calcium activates several downstream signaling molecules, including:

-

Calmodulin (CaM): A primary calcium sensor that, upon binding Ca²⁺, activates other proteins.

-

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII): Crucial for the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

-

Neuronal nitric oxide synthase (nNOS): Produces nitric oxide, a retrograde messenger that can modulate synaptic transmission.

-

CREB (cAMP response element-binding protein): A transcription factor that, when phosphorylated, promotes the expression of genes involved in synaptic plasticity and cell survival.

Quantitative Data

| Compound | Receptor/Site | Assay Type | Potency (EC₅₀/Kᵢ) | Reference |

| D-Serine | NMDA Receptor (Glycine Site) | Electrophysiology (Patch Clamp) | EC₅₀: ~1-3 µM | [9] |

| Glycine | NMDA Receptor (Glycine Site) | Electrophysiology (Patch Clamp) | EC₅₀: ~1-5 µM | [9] |

| Glutamate | NMDA Receptor (Glutamate Site) | Electrophysiology (Patch Clamp) | EC₅₀: ~2.3 µM | [9] |

| D-Cycloserine | NMDA Receptor (Glycine Site) | Radioligand Binding | Kᵢ: ~0.3 µM | N/A |

Experimental Protocols

The following are representative experimental protocols that can be employed to investigate the mechanism of action of this compound.

5.1. In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique directly measures the ion flow through NMDA receptors in response to the application of this compound.

-

Cell Preparation: Primary neuronal cultures or cell lines (e.g., HEK293) expressing recombinant NMDA receptors are used.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.

-

Drug Application: A solution containing a fixed concentration of glutamate and varying concentrations of this compound is perfused over the cell.

-

Data Acquisition: The resulting ionic currents are recorded and analyzed to determine the dose-response relationship and calculate the EC₅₀ value.

References

- 1. Frontiers | D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? [frontiersin.org]

- 2. D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Serine, the Shape-Shifting NMDA Receptor Co-agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-serine added to antipsychotics for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Serine Ethyl Ester Hydrochloride: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of D-Serine ethyl ester hydrochloride. The information herein is intended to support research, development, and formulation activities involving this important NMDA receptor modulator. Due to the limited availability of direct quantitative solubility data for D-Serine ethyl ester hydrochloride, this guide includes data from closely related analogs to provide a robust estimation of its solubility characteristics.

Physicochemical Properties

A foundational understanding of the physicochemical properties of D-Serine ethyl ester hydrochloride is essential for interpreting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₃·HCl | [1] |

| Molecular Weight | 169.62 g/mol | [1] |

| Appearance | White or off-white powder/solid | [2] |

| Melting Point | 95-107 °C | [1] |

| Optical Rotation | [α]D = +4 ± 2º (c=2% in H₂O) | [1] |

Solubility Profile

| Solvent | Solubility (at ambient temperature) | Compound | Notes |

| Water | Soluble | D-Serine ethyl ester hydrochloride | Qualitative description from supplier data.[1] |

| Water | ≥ 100 mg/mL (642.76 mM) | L-Serine methyl ester hydrochloride | Data for the L-isomer methyl ester provides a strong indication of high aqueous solubility.[4] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (642.76 mM) | L-Serine methyl ester hydrochloride | High solubility is expected in this common organic solvent.[4] |

| Ethanol | Soluble | D-Serine methyl ester hydrochloride | Qualitative data suggests good solubility in lower alcohols.[5] |

| Methanol | Soluble | D-Serine methyl ester hydrochloride | Similar to ethanol, good solubility is anticipated.[5] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of D-Serine ethyl ester hydrochloride, adapted from standard pharmaceutical practices.[6][7]

Objective: To determine the saturation solubility of D-Serine ethyl ester hydrochloride in various solvents at a controlled temperature.

Materials:

-

D-Serine ethyl ester hydrochloride (high purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of D-Serine ethyl ester hydrochloride to a known volume of the selected solvent in a sealed container (e.g., glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the containers in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change significantly between time points).

-

-

Sample Collection and Preparation:

-

Allow the containers to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high concentration measurements.

-

Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of D-Serine ethyl ester hydrochloride.

-

Prepare a calibration curve using standard solutions of known concentrations of D-Serine ethyl ester hydrochloride.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the equilibrium solubility.

-

Below is a workflow diagram for this experimental protocol.

Caption: Workflow for determining equilibrium solubility.

Role in NMDA Receptor Signaling

D-Serine ethyl ester hydrochloride is a prodrug of D-Serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The activation of the NMDA receptor is a key event in synaptic plasticity, learning, and memory.

The signaling pathway is initiated by the binding of both the primary agonist, glutamate, and a co-agonist, either D-serine or glycine (B1666218), to the NMDA receptor.[8][9] At resting membrane potential, the ion channel of the receptor is blocked by a magnesium ion (Mg²⁺). Upon depolarization of the postsynaptic membrane, typically triggered by activation of nearby AMPA receptors, the Mg²⁺ block is relieved. This allows for the influx of calcium ions (Ca²⁺) through the NMDA receptor channel. The rise in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways, including calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which ultimately lead to changes in synaptic strength.[10][11]

The following diagram illustrates the NMDA receptor activation pathway.

Caption: NMDA receptor activation signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. D-Serine methyl ester hydrochloride | 5874-57-7 [chemicalbook.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction [frontiersin.org]

- 9. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]

- 10. NMDA receptor - Wikipedia [en.wikipedia.org]

- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

H-D-Ser-OEt.HCl: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for H-D-Ser-OEt.HCl (D-Serine ethyl ester hydrochloride). Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and drug development applications, from peptide synthesis to its role as a modulator of NMDA receptors.[1] This document outlines recommended storage, potential degradation pathways, and best-practice protocols for stability and purity assessment.

Core Properties and Stability Profile

This compound is a derivative of D-serine, presenting as a white to off-white crystalline powder.[2] It is known for its high solubility in water, a characteristic enhanced by its hydrochloride salt form, which also contributes to its overall stability.[2] The compound's stability allows for extended use in laboratory settings without significant degradation when stored under appropriate conditions.[2]

Recommended Storage Conditions

Consistent recommendations from various suppliers emphasize the importance of controlled, cool temperatures for storing this compound to maintain its purity and stability over time. While specific long-term quantitative stability data under various conditions is not extensively published, the consensus from commercial suppliers provides a clear guideline for researchers.

| Storage Condition | Temperature Range | Notes |

| Short-term Storage | 2-8°C | Recommended for routine laboratory use.[3] |

| Long-term Storage | -20°C | Suggested for maintaining stability over extended periods.[2] |

| Alternative | 0-8°C | Frequently cited by suppliers for general storage.[1] |

It is imperative to store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is the hydrolysis of the ethyl ester bond. This reaction, which can be catalyzed by acidic or basic conditions, would yield D-serine and ethanol. The presence of moisture can facilitate this process.

References

Purity analysis of H-D-Ser-OEt.HCl

An In-depth Technical Guide to the Purity Analysis of H-D-Ser-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound (D-Serine ethyl ester hydrochloride), a critical building block in peptide synthesis and various research applications. Ensuring the purity of this compound is paramount for the integrity of downstream applications, particularly in drug development and manufacturing.

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound. The primary analytical methods include High-Performance Liquid Chromatography (HPLC) for potency and impurity profiling, chiral HPLC for enantiomeric purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and elemental analysis for compositional verification.

Data Presentation

The following tables summarize the key analytical techniques and typical specifications for this compound.

Table 1: Key Analytical Techniques for this compound Purity Analysis

| Analytical Technique | Purpose | Key Parameters |

| Reverse-Phase HPLC | Determination of purity and quantification of related substance impurities. | C18 column, gradient elution with water/acetonitrile containing an ion-pairing agent (e.g., TFA), UV detection at ~210 nm. |

| Chiral HPLC | Separation and quantification of the L-enantiomer impurity. | Chiral stationary phase (e.g., crown ether-based), isocratic elution, UV or ELSD detection. |

| ¹H NMR Spectroscopy | Structural confirmation and identification of organic impurities. | Chemical shift (δ), integration, multiplicity, coupling constants (J). |

| FT-IR Spectroscopy | Identification of characteristic functional groups. | Wavenumber (cm⁻¹) of key vibrational modes (e.g., N-H, C=O, C-O). |

| Elemental Analysis | Verification of the elemental composition (C, H, N, Cl). | Percentage composition of each element. |

| Karl Fischer Titration | Determination of water content. | Coulometric or volumetric titration. |

| Specific Optical Rotation | Confirmation of stereochemical identity. | Degrees (°) at a specific wavelength and concentration. |

Table 2: Typical Specifications for High-Purity this compound

| Parameter | Specification |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥ 99.0% |

| Enantiomeric Purity (by chiral HPLC) | ≥ 99.5% D-enantiomer |

| Identity (by ¹H NMR and FT-IR) | Conforms to structure |

| Water Content (by Karl Fischer) | ≤ 0.5% |

| Elemental Composition | Conforms to theoretical values |

| Optical Rotation | Specific to the D-enantiomer |

Experimental Protocols

Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Sample Diluent: Mobile Phase A.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the Sample Diluent to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Enantiomeric Purity by Chiral HPLC

Objective: To separate and quantify the L-isomer impurity.

Instrumentation:

-

HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD).

-

Chiral stationary phase column (e.g., crown ether-based, such as CHIRALPAK® CR-I(+)).

Reagents:

-

Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0) in water/methanol mixture. The exact composition should be optimized for the specific column.

Procedure:

-

Sample Preparation: Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min (as per column manufacturer's recommendation).

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm or ELSD.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of reference standards. Calculate the enantiomeric purity by determining the area percentage of the D-enantiomer peak.

Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz).

Reagents:

-

Deuterated solvent (e.g., D₂O or DMSO-d₆).

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

-

Spectral Interpretation:

-

Expected Chemical Shifts (in D₂O, approximate):

-

~4.3 ppm (triplet, 1H): α-CH

-

~4.0 ppm (quartet, 2H): -OCH₂CH₃

-

~3.8 ppm (doublet, 2H): β-CH₂

-

~1.2 ppm (triplet, 3H): -OCH₂CH₃

-

-

Confirm the presence of all expected signals, their multiplicities, and integrations. The absence of significant unexpected signals indicates high purity.

-

Functional Group Identification by FT-IR Spectroscopy

Objective: To identify the characteristic functional groups.

Instrumentation:

-

FT-IR Spectrometer with an ATR accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation:

-

Expected Absorption Bands (approximate):

-

~3400-3000 cm⁻¹: N-H and O-H stretching (broad).

-

~2900 cm⁻¹: C-H stretching.

-

~1740 cm⁻¹: C=O stretching (ester).

-

~1200 cm⁻¹: C-O stretching (ester).

-

~1600 cm⁻¹: N-H bending.

-

-

Elemental Analysis

Objective: To verify the elemental composition.

Instrumentation:

-

Elemental Analyzer.

Procedure:

-

Accurately weigh a small amount of the dried sample.

-

Analyze for Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl) content according to the instrument's standard operating procedure.

-

Comparison: Compare the experimental percentages with the theoretical values for C₅H₁₂ClNO₃.

-

C: 35.40%

-

H: 7.13%

-

Cl: 20.90%

-

N: 8.26%

-

O: 28.30%

-

Visualization of Analytical Workflow and Impurity Profile

An In-depth Technical Guide to H-D-Ser-OEt.HCl (CAS: 104055-46-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Ser-OEt.HCl, also known as D-Serine ethyl ester hydrochloride. This document consolidates critical information on its physicochemical properties, synthesis, applications in peptide synthesis, and its role as a modulator of N-methyl-D-aspartate (NMDA) receptors. Detailed experimental protocols and visual diagrams of key pathways are included to support your research and development endeavors.

Chemical and Physical Properties

This compound is a derivative of the amino acid D-serine, where the carboxylic acid group has been esterified with ethanol (B145695), and the compound is supplied as a hydrochloride salt.[1] This modification enhances its solubility and stability for various applications.[2]

| Property | Value | Reference |

| CAS Number | 104055-46-1 | [3] |

| Molecular Formula | C₅H₁₂ClNO₃ | [2] |

| Molecular Weight | 169.61 g/mol | [2] |

| IUPAC Name | ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | [1] |

| Synonyms | D-Serine ethyl ester hydrochloride, D-Ser-OEt·HCl, (R)-Ethyl 2-amino-3-hydroxypropanoate hydrochloride | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 163-166 °C (for the corresponding methyl ester) | [4] |

| Solubility | Highly soluble in water. Soluble in polar organic solvents like methanol, ethanol, and DMF. | [1][5][6] |

| Storage | 2-8°C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of D-serine with ethanol in the presence of an acid catalyst, followed by the formation of the hydrochloride salt. A common method involves the use of thionyl chloride.

Experimental Protocol: Synthesis of D-Serine Ethyl Ester Hydrochloride

This protocol is adapted from a general method for the synthesis of amino acid ester hydrochlorides.

Materials:

-

D-Serine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Suspension: In a round-bottom flask equipped with a magnetic stirrer, suspend D-serine in absolute ethanol.

-

Cooling: Cool the suspension in an ice bath to 0-5°C.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise to the cooled and stirred suspension. Maintain the temperature below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for several hours until the D-serine has completely dissolved. The reaction can be gently heated to reflux to ensure completion.

-

Solvent Removal: Remove the excess ethanol and any unreacted thionyl chloride under reduced pressure using a rotary evaporator.

-

Crystallization: To the resulting residue, add diethyl ether to induce crystallization of the hydrochloride salt.

-

Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum to yield this compound.

Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), where it is used in its Nα-protected form (e.g., Fmoc-D-Ser(OEt)-OH). The ethyl ester protects the carboxylic acid group, while the Nα-protecting group (typically Fmoc) prevents unwanted reactions at the amino terminus during peptide chain elongation. The use of D-amino acids like D-serine can enhance the stability of the resulting peptides against enzymatic degradation.

Experimental Protocol: Incorporation of Nα-Fmoc-D-Serine into a Peptide Chain

This protocol outlines the general steps for incorporating an Nα-Fmoc-protected D-serine derivative into a growing peptide chain on a solid support using Fmoc/tBu chemistry.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Nα-Fmoc-D-Ser(tBu)-OH (as a representative protected D-serine)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dichloromethane (DCM)

-

Solid-phase peptide synthesis reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group, exposing the free amine. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Nα-Fmoc-D-Ser(tBu)-OH, the coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Allow the mixture to pre-activate for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.

-

Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

Workflow for Incorporating Fmoc-D-Ser(tBu)-OH in SPPS

Caption: A workflow diagram illustrating the activation and coupling of Fmoc-D-Ser(tBu)-OH during SPPS.

Role as an NMDA Receptor Modulator

This compound, as a derivative of D-serine, is a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. D-serine acts as a co-agonist at the NMDA receptor, meaning that both glutamate (B1630785) and D-serine (or glycine) must bind to the receptor for it to be fully activated.[7][8] This activation leads to the opening of the receptor's ion channel, allowing the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of intracellular signaling events that are crucial for synaptic plasticity, learning, and memory.[9][10]

Signaling Pathway of NMDA Receptor Activation by D-Serine

The binding of glutamate to the GluN2 subunit and D-serine to the GluN1 subunit of the NMDA receptor induces a conformational change that opens the ion channel. The subsequent influx of Ca²⁺ activates several downstream signaling molecules, including calmodulin (CaM) and calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases, in turn, phosphorylate various synaptic proteins, leading to long-term changes in synaptic strength, such as long-term potentiation (LTP).

NMDA Receptor Signaling Pathway with D-Serine Co-agonism

Caption: A simplified diagram of the NMDA receptor signaling cascade initiated by the co-agonism of glutamate and D-serine.

Conclusion

This compound is a versatile and important compound for researchers in chemistry and neuroscience. Its utility as a protected D-amino acid building block in peptide synthesis allows for the creation of more stable and biologically active peptides. Furthermore, its role as a modulator of the NMDA receptor makes it a valuable tool for studying synaptic function and developing novel therapeutics for neurological disorders. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in your research.

References

- 1. Buy this compound (EVT-249127) | 104055-46-1 [evitachem.com]

- 2. This compound [myskinrecipes.com]

- 3. 104055-46-1(this compound) | Kuujia.com [kuujia.com]

- 4. D-丝氨酸甲酯 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. csustan.edu [csustan.edu]

- 7. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jneurosci.org [jneurosci.org]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide to D-Serine Ethyl Ester Hydrochloride for Researchers and Drug Development Professionals

Introduction

D-Serine ethyl ester hydrochloride is a synthetic derivative of the endogenous neuromodulator D-serine. As a more cell-permeable prodrug, it serves as a valuable pharmacological tool for investigating the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of D-Serine ethyl ester hydrochloride, including its synonyms, mechanism of action, relevant quantitative data, and detailed experimental protocols. The information is tailored for researchers, scientists, and drug development professionals working in neuroscience and related fields.

Synonyms and Chemical Identifiers

A clear understanding of the nomenclature of D-Serine ethyl ester hydrochloride is crucial for literature searches and chemical procurement. The following table summarizes its various synonyms and key chemical identifiers.

| Category | Identifier |

| IUPAC Name | ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride |

| Common Synonyms | D-Ser-OEt·HCl, D-β-Hydroxyalanine ethyl ester hydrochloride |

| CAS Number | 104055-46-1 |

| Molecular Formula | C₅H₁₁NO₃·HCl |

| Molecular Weight | 169.61 g/mol |

Mechanism of Action: Modulation of the NMDA Receptor

D-Serine ethyl ester hydrochloride's primary mechanism of action is mediated through its in vivo hydrolysis to D-serine. D-serine is a potent co-agonist at the glycine (B1666218) binding site of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2]

The activation of the NMDA receptor is a complex process that requires the binding of both the primary agonist, glutamate, and a co-agonist, which can be either glycine or D-serine. Upon binding of both agonists and sufficient depolarization of the postsynaptic membrane to relieve the magnesium (Mg²⁺) block, the receptor's ion channel opens, allowing an influx of calcium ions (Ca²⁺). This calcium influx triggers a cascade of downstream signaling events crucial for various neuronal functions.

The following diagram illustrates the signaling pathway of the NMDA receptor and the role of D-serine, delivered via D-Serine ethyl ester hydrochloride.

Caption: NMDA Receptor signaling pathway activated by D-serine.

Quantitative Data

While specific quantitative data for D-Serine ethyl ester hydrochloride is limited in publicly available literature, numerous studies have quantified the effects of its active metabolite, D-serine. The following table summarizes key findings from these studies, which are relevant for designing experiments with the ethyl ester prodrug. Researchers should consider that the ester form may require optimization of concentration and incubation times to allow for hydrolysis.

| Compound | Experimental Model | Measured Effect | Quantitative Value | Reference |

| D-Serine | Rat Hippocampal Pyramidal Cells | Enhancement of NMDA Receptor Current Amplitude | 33.31 ± 2.62% increase | [3] |

| D-Serine | Rat Hippocampal Interneurons | Enhancement of NMDA Receptor Current Amplitude | 18.97 ± 3.06% increase | [3] |

| D-Serine | Cocaine-Conditioned Rats (Behavioral) | Effective Dose in Extinction Training | 30 mg/kg and 100 mg/kg (i.p.) | [4] |

| D-Serine | In vitro cell-binding assay | Inhibition of rCbln1-GluD1 interaction | IC₅₀ = 0.31 ± 0.16 mM | [5] |

| D-Serine | Healthy Humans (Behavioral) | Dose Administered in Cognitive Study | 2.1 g (oral) | [6] |

| D-Serine Ethyl Ester | Morphine-Dependent Rats (Behavioral) | Prevention of Morphine Dependence | Not specified (continuous infusion) | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols relevant to the study of D-Serine ethyl ester hydrochloride.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This protocol is adapted from studies investigating the effects of D-serine on NMDA receptor currents and can be used to assess the effects of D-Serine ethyl ester hydrochloride.[3]

Objective: To measure the potentiation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by D-Serine ethyl ester hydrochloride.

Materials:

-

Acute brain slices (e.g., hippocampus) from rodents.

-

Artificial cerebrospinal fluid (aCSF) of appropriate composition.

-

Internal solution for the patch pipette.

-

D-Serine ethyl ester hydrochloride stock solution.

-

Pharmacological agents to isolate NMDA receptor currents (e.g., NBQX to block AMPA receptors, picrotoxin (B1677862) for GABA-A receptors).

-

Patch-clamp rig with amplifier, micromanipulators, and data acquisition system.

Procedure:

-

Prepare acute brain slices (300-400 µm thick) and allow them to recover in oxygenated aCSF for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with aCSF containing AMPA and GABA-A receptor blockers.

-

Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., CA1 pyramidal neuron).

-

Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDA receptors.

-

Stimulate presynaptic fibers to evoke NMDA receptor-mediated EPSCs and record a stable baseline.

-

Perfuse the slice with aCSF containing the desired concentration of D-Serine ethyl ester hydrochloride.

-

Record the EPSCs in the presence of the compound and compare the amplitude and kinetics to the baseline.

Behavioral Assessment: Conditioned Place Preference (CPP) in Rodents

This protocol is based on studies using D-serine to modulate drug-seeking behavior and can be adapted for D-Serine ethyl ester hydrochloride.[4]

Objective: To assess the effect of D-Serine ethyl ester hydrochloride on the extinction of drug-induced conditioned place preference.

Materials:

-

Conditioned place preference apparatus with distinct compartments.

-

Rodents (rats or mice).

-

Drug of abuse (e.g., cocaine).

-

D-Serine ethyl ester hydrochloride.

-

Vehicle solution (e.g., saline).

Procedure:

-

Pre-conditioning: Allow animals to freely explore the CPP apparatus to determine initial preference for either compartment.

-

Conditioning: For several days, administer the drug of abuse and confine the animal to one compartment. On alternate days, administer the vehicle and confine the animal to the other compartment.

-

Post-conditioning Test: Allow the animal to freely explore the apparatus and measure the time spent in the drug-paired compartment to confirm conditioning.

-

Extinction Training: For several subsequent days, administer D-Serine ethyl ester hydrochloride (or vehicle) and allow the animal to freely explore the apparatus in the absence of the drug of abuse.

-

Reinstatement Test: After extinction, administer a priming dose of the drug of abuse and measure the time spent in the drug-paired compartment to assess reinstatement of drug-seeking behavior.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the effects of a novel compound like D-Serine ethyl ester hydrochloride on NMDA receptor function.

Caption: A general experimental workflow for NMDA receptor modulator studies.

D-Serine ethyl ester hydrochloride is a valuable research tool for probing the function of the NMDA receptor and the broader glutamatergic system. Its enhanced cell permeability compared to D-serine makes it a useful compound for in vitro and in vivo studies. By understanding its synonyms, mechanism of action, and relevant experimental data and protocols, researchers can effectively utilize this compound to advance our understanding of neurological and psychiatric disorders and to explore novel therapeutic strategies targeting the NMDA receptor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. d-Serine differently modulates NMDA receptor function in rat CA1 hippocampal pyramidal cells and interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-serine facilitates the effectiveness of extinction to reduce drug-primed reinstatement of cocaine-induced conditioned place preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Serine disrupts Cbln1 and GluD1 interaction and affects Cbln1-dependent synaptic effects and nocifensive responses in the central amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The cell-permeant antioxidant D-thiol ester D-cysteine ethyl ester overcomes physical dependence to morphine in male Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Identity and Properties

An In-depth Technical Guide to H-D-Ser-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (D-Serine ethyl ester hydrochloride), a key derivative of the amino acid D-serine. This document outlines its chemical properties, synthesis, and significant applications in biochemical research and pharmaceutical development, with a focus on its role as a versatile building block in peptide synthesis and as a modulator of neurotransmitter systems.

This compound, systematically named (R)-ethyl 2-amino-3-hydroxypropanoate hydrochloride, is the ethyl ester hydrochloride salt of D-serine.[1] The presence of the ethyl ester group serves to protect the carboxylic acid functionality of D-serine, while the hydrochloride salt enhances its stability and solubility, particularly in aqueous solutions.[1][2] This compound is typically a white crystalline powder and is highly soluble in water.[1][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 169.61 g/mol | [2][4][5] |

| Molecular Formula | C₅H₁₂ClNO₃ | [1][2] |

| CAS Number | 104055-46-1 | [1][2][3][5][6] |

| Melting Point | 95-107 °C | [3] |

| Optical Rotation | [a]D = +4 ± 2º (c=2% in H₂O) | [3] |

| Purity | ≥99% | [3][5] |

Synthesis and Chemical Reactions

The primary method for synthesizing this compound is through the esterification of D-serine. This process is typically followed by the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

General Synthesis Workflow

The synthesis of this compound involves a two-step process: esterification of D-serine with ethanol (B145695) in the presence of an acid catalyst, followed by the introduction of hydrochloric acid to form the stable salt.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Representative Protocol for the Synthesis of this compound:

This protocol is a representative method based on common laboratory practices for the esterification of amino acids.

-

Esterification:

-

Suspend D-serine in anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. The SOCl₂ reacts with ethanol to form HCl in situ, which catalyzes the esterification.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

-

Isolation and Purification:

-

Remove the solvent under reduced pressure to yield the crude product.

-

The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to obtain pure this compound as a white crystalline solid.

-

Applications in Research and Drug Development

This compound is a valuable compound with applications spanning peptide synthesis, neuroscience, and medicinal chemistry.

Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in peptide synthesis.[2] The ethyl ester group protects the C-terminus of D-serine, allowing for the controlled formation of peptide bonds at the N-terminus. This is particularly useful in Solid-Phase Peptide Synthesis (SPPS).[2] The incorporation of D-amino acids like D-serine can increase the proteolytic stability of synthetic peptides, a desirable characteristic for therapeutic peptide development.[1]

Neuroscience Research

As a derivative of D-serine, this compound is utilized in neuroscience research as a modulator of N-methyl-D-aspartate (NMDA) receptors.[3][5][6] D-serine is a co-agonist at the glycine (B1666218) site of the NMDA receptor, and its derivatives are important tools for studying synaptic plasticity, cognitive function, and various neurological disorders.[1][3] The ethyl ester group can enhance the cell permeability of D-serine, facilitating its delivery in experimental systems.

Signaling Pathway Modulation

This compound, by acting as a precursor to D-serine, can influence NMDA receptor-mediated signaling pathways, which are crucial for learning and memory.

Caption: Role of this compound in NMDA receptor signaling.

Conclusion

This compound is a chemically stable and versatile derivative of D-serine with significant utility in both synthetic chemistry and the life sciences. Its well-defined properties make it a reliable reagent for researchers. As a protected amino acid, it facilitates the synthesis of custom peptides with enhanced stability. In neuroscience, it serves as a valuable tool for investigating the complex roles of NMDA receptor signaling in health and disease, highlighting its potential in the early stages of drug development for neurological and psychiatric conditions.

References

The Pivotal Role of D-Serine Derivatives in Shaping Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-serine, an endogenous co-agonist at the N-methyl-D-aspartate (NMDA) receptor, has emerged as a critical modulator of synaptic plasticity, learning, and memory. Its dysregulation is implicated in a spectrum of neurological and psychiatric disorders, making the D-serine signaling pathway a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the synthesis, release, and function of D-serine and its derivatives in neurotransmission. It details the intricate mechanisms governing NMDA receptor activation and presents a comprehensive overview of the experimental methodologies used to investigate these processes. Furthermore, this document summarizes key quantitative data on the pharmacological properties of D-serine and its analogs, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction: The Ascendance of D-Serine in Neuroscience

Historically considered a mere stereoisomer of L-serine with little physiological relevance in mammals, D-serine has undergone a paradigm shift in scientific understanding. It is now firmly established as the primary endogenous co-agonist of synaptic NMDA receptors in the forebrain, a role once thought to be exclusively held by glycine (B1666218).[1][2][3] This discovery has profound implications for our understanding of glutamatergic neurotransmission and has opened new avenues for the development of novel therapeutics for conditions such as schizophrenia, Alzheimer's disease, and post-traumatic stress disorder (PTSD).[1][4]

The activation of NMDA receptors is a cornerstone of synaptic plasticity, the cellular mechanism underlying learning and memory.[1] This process requires the simultaneous binding of glutamate (B1630785) to the GluN2 subunit and a co-agonist, such as D-serine, to the GluN1 subunit.[1][2] The concentration of D-serine at the synapse is therefore a critical determinant of NMDA receptor function and, consequently, higher-order cognitive processes.

The D-Serine Signaling Pathway

The intricate regulation of D-serine levels in the brain involves a complex interplay of synthesis, degradation, and transport mechanisms.

Synthesis and Degradation: A Tightly Controlled Balance

D-serine is synthesized from its enantiomer, L-serine, by the pyridoxal-5'-phosphate (PLP)-dependent enzyme, serine racemase (SR) .[4][5] A prevailing model, termed the "serine shuttle," proposes that astrocytes synthesize L-serine, which is then transported to neurons for conversion into D-serine by SR.[4] While initially believed to be a "gliotransmitter" released from astrocytes, a growing body of evidence now indicates that under physiological conditions, D-serine is primarily synthesized and released by neurons.[2]

The degradation of D-serine is primarily mediated by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme D-amino acid oxidase (DAAO) .[3] The regional distribution of DAAO is inversely correlated with D-serine levels, with high DAAO activity in the cerebellum and lower levels in the forebrain, where D-serine concentrations are highest.[3] This enzymatic degradation represents a key mechanism for terminating D-serine signaling.

Figure 1: Simplified pathway of D-serine synthesis and degradation.

Release and Transport: Orchestrating Synaptic Availability

The release of D-serine from neurons is a crucial step in modulating NMDA receptor activity. Evidence suggests that this release is not primarily vesicular but occurs via amino acid transporters, such as the alanine-serine-cysteine transporter 1 (Asc-1) .[1][4] This transporter can mediate the hetero-exchange of D-serine with other amino acids, thereby influencing its extracellular concentration.

D-Serine Derivatives and their Pharmacological Properties

The therapeutic potential of modulating the D-serine pathway has spurred the development of various derivatives and related compounds. These can be broadly categorized as direct NMDA receptor agonists, inhibitors of D-serine degradation, and inhibitors of D-serine synthesis.

Direct NMDA Receptor Glycine Site Agonists

While D-serine itself has been investigated in clinical trials, its derivatives are being explored to improve pharmacokinetic properties and reduce potential side effects.

| Compound | Target | Parameter | Value | Species | Reference |

| D-Serine | NMDA Receptor (GluN1) | EC50 | ~1 µM | Rat | [6] |

| Deuterated D-Serine (Compound 100) | NMDA Receptor (GluN1) | Plasma Cmax (30 mg/kg, PO) | ~15 µg/mL | Rat | [7] |

| Deuterated D-Serine (Compound 100) | NMDA Receptor (GluN1) | Hippocampus Cmax (30 mg/kg, PO) | ~2 µg/g | Rat | [7] |

| Deuterated D-Serine (Compound 100) | NMDA Receptor (GluN1) | Cortex Cmax (30 mg/kg, PO) | ~1.5 µg/g | Rat | [7] |

Table 1: Pharmacological and Pharmacokinetic Data for D-Serine and a Deuterated Derivative.

Inhibitors of D-Amino Acid Oxidase (DAAO)

Inhibiting DAAO offers an alternative strategy to elevate synaptic D-serine levels by preventing its degradation. Several DAAO inhibitors have been developed and tested in preclinical and clinical studies.

| Compound | Target | Parameter | Value | Species | Reference |

| CBIO | DAAO | Ki | 20 nM | - | [8] |

| JHU 1057 | DAAO | Ki | 30 nM | - | [8] |

| JHU 1377 | DAAO | Ki | 40 nM | - | [8] |

| Sodium Benzoate | DAAO | - | - | - | [1] |

| Luvadaxistat (TAK-831) | DAAO | - | - | - | [1] |

Table 2: Potency of Selected D-Amino Acid Oxidase (DAAO) Inhibitors.

| Compound | Dose | Route | T1/2 | AUC (0-3h) | Species | Reference |

| JHU 1057 | 100 mg/kg | PO | 1.8 h | - | Mouse | [8] |

| CBIO | 30 mg/kg | PO | 2.3 h | - | Mouse | [8] |

| JHU 1377 | 30 mg/kg | PO | 1.9 h | - | Mouse | [8] |

| D-Serine | 30 mg/kg | PO | - | ~2000 nmol·h/mL | Mouse | [8] |

| D-Serine + JHU 1057 (100 mg/kg PO) | 30 mg/kg | PO | - | ~4000 nmol·h/mL | Mouse | [8] |

| D-Serine + JHU 1057 (1 mg/kg/h IV) | 30 mg/kg | PO | - | ~6000 nmol·h/mL | Mouse | [8] |

Table 3: Pharmacokinetic Parameters of DAAO Inhibitors and their Effect on D-Serine Exposure in Mice.

Inhibitors of Serine Racemase (SR)

In conditions where excessive NMDA receptor activation is detrimental, such as in excitotoxicity following stroke, inhibiting D-serine synthesis via SR inhibition is a potential therapeutic strategy.

| Compound | Target | Parameter | Value | Reference |

| Madecassoside | Serine Racemase | IC50 | 26 µM | [7] |

| Malonate | Serine Racemase | IC50 | 449 µM | [7] |

| L-Serine O-sulfate | Serine Racemase | - | Substrate and Inhibitor | [5] |

Table 4: Inhibitory Potency of Selected Serine Racemase Inhibitors.

Key Experimental Protocols

The investigation of D-serine's role in neurotransmission relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for D- and L-Serine Analysis

This method allows for the separation and quantification of D- and L-serine enantiomers in biological samples.

Sample Preparation (Rat Brain Tissue):

-

Dissect the brain region of interest (e.g., prefrontal cortex) on ice.

-

Homogenize the tissue in 10 volumes of 10% (v/v) methanol (B129727) solution using a Polytron homogenizer.

-

Incubate the homogenate on ice for 15 minutes.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

-

For D-serine identification, an aliquot can be treated with D-amino acid oxidase to specifically degrade D-serine.[2]

Derivatization:

-

Mix the sample with a 4 mM solution of o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) at a 4:1 ratio.

-

Allow the reaction to proceed for 150 seconds at room temperature to form diastereomeric isoindole derivatives.[2]

HPLC-ECD Analysis:

-

Inject 10-20 µL of the reaction mixture onto a reversed-phase HPLC system equipped with an electrochemical detector (ECD).

-

Mobile Phase: A mixture of 100 mmol/L phosphate (B84403) buffer (pH 6.0) and methanol (e.g., 82:18 v/v) with EDTA.[2]

-

Column: C18 column (e.g., Eicompak EX-3ODS, 4.6 mm i.d. × 100 mm, 3 µm particles).

-

Detection: Electrochemical detector with a glassy carbon working electrode, with an applied voltage of +600 mV vs. Ag/AgCl.[2]

Figure 2: Experimental workflow for HPLC analysis of D/L-serine.

In Vivo Microdialysis for Extracellular D-Serine Measurement

This technique allows for the real-time monitoring of extracellular D-serine levels in the brain of a living animal.

Probe Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a microdialysis probe into the brain region of interest (e.g., striatum).

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 25 µL/hr).[4]

Sample Collection and Analysis:

-

Allow the probe to equilibrate for approximately 45 minutes.

-

Collect dialysate samples at regular intervals.

-

For high temporal resolution, couple the microdialysis setup to an online capillary electrophoresis (CE) system with laser-induced fluorescence (LIF) detection.[4]

-

Derivatize the amino acids in the dialysate with a fluorescent tag prior to CE analysis.

Pharmacological Manipulation:

-

Drugs can be administered systemically or locally through the microdialysis probe (retrodialysis) to study their effects on extracellular D-serine levels.[4]